

# Best Practices for Cryopreserving and Thawing 293 Cells: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This document provides detailed application notes and protocols for the successful cryopreservation and thawing of Human Embryonic Kidney (HEK) 293 cells. Adherence to these best practices is crucial for maintaining high cell viability, ensuring post-thaw recovery, and preserving cellular function for consistent and reproducible experimental outcomes.

## Introduction

HEK293 cells are a fundamental tool in research and the biopharmaceutical industry, widely used for recombinant protein production and viral vector generation.<sup>[1]</sup> The ability to properly cryopreserve and thaw these cells is essential for cell banking, long-term storage, and efficient experimental planning. This guide outlines optimized protocols and critical parameters to maximize the recovery and performance of 293 cells after cryopreservation.

## Key Considerations for Optimal Cryopreservation and Thawing

Successful cryopreservation and thawing of 293 cells hinge on several critical factors that minimize cellular stress and damage. These include the health of the cells prior to freezing, the composition of the cryopreservation medium, the cooling rate, storage conditions, and the thawing and recovery process.

**Cell Health:** Cells should be in the logarithmic growth phase with high viability (>90%) before cryopreservation.[\[2\]](#)[\[3\]](#)

**Cryopreservation Medium:** The choice of cryopreservation medium is critical. A standard and effective medium consists of a basal culture medium, a cryoprotective agent (CPA), and a protein source, typically fetal bovine serum (FBS). Dimethyl sulfoxide (DMSO) is the most commonly used CPA for 293 cells.[\[4\]](#) Serum-free formulations are also available and can reduce variability.[\[5\]](#)[\[6\]](#)

**Controlled-Rate Freezing:** A slow and controlled cooling rate of approximately  $-1^{\circ}\text{C}$  per minute is optimal for 293 cell cryopreservation.[\[3\]](#) This allows for gradual water dehydration from the cells, preventing the formation of damaging intracellular ice crystals.[\[7\]](#) This can be achieved using a controlled-rate freezer or a commercially available freezing container.[\[8\]](#)[\[9\]](#)

**Rapid Thawing:** In contrast to the slow freezing process, thawing should be performed rapidly to minimize the formation of ice crystals as the cells warm up.[\[10\]](#)[\[11\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the cryopreservation and thawing of 293 cells, compiled from various sources.

Table 1: Cryopreservation Parameters

Parameter	Recommended Range	Notes
Cell Density for Freezing	1 x 10 <sup>6</sup> - 40 x 10 <sup>6</sup> cells/mL	Higher densities (30-40 x 10 <sup>6</sup> cells/mL) have been shown to be optimal for large-scale applications. <a href="#">[12]</a> <a href="#">[13]</a> For routine lab-scale cryopreservation, 1-5 x 10 <sup>6</sup> cells/mL is common. <a href="#">[14]</a>
Cryoprotectant (DMSO) Conc.	5% - 10% (v/v)	10% DMSO is a widely used and effective concentration. <a href="#">[1]</a> <a href="#">[3]</a> Lower concentrations (5-6%) can also be effective, especially at higher cell densities. <a href="#">[12]</a> <a href="#">[13]</a>
Serum (FBS) Concentration	10% - 90% (v/v) in freezing media	Can be complete growth medium or higher concentrations of FBS. Some protocols use 90% FBS with 10% DMSO. <a href="#">[1]</a>
Cooling Rate	-1°C per minute	Critical for preventing intracellular ice crystal formation. <a href="#">[3]</a> <a href="#">[7]</a>

Table 2: Thawing and Recovery Parameters

Parameter	Recommended Value	Notes
Thawing Temperature	37°C	Rapid thawing in a water bath is crucial. <a href="#">[10]</a> <a href="#">[15]</a>
Thawing Time	≤1-2 minutes	Thaw until only a small ice crystal remains. <a href="#">[10]</a> <a href="#">[14]</a>
Centrifugation Speed	150 - 1000 x g	A gentle centrifugation step is used to pellet the cells and remove the cryoprotectant. <a href="#">[3]</a> <a href="#">[14]</a> A common range is 200-300 x g. <a href="#">[15]</a> <a href="#">[16]</a>
Centrifugation Time	3 - 5 minutes	Sufficient to pellet the cells without causing damage. <a href="#">[10]</a> <a href="#">[14]</a>
Post-Thaw Viability	>85%	Expected viability with optimized protocols. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[17]</a>

## Experimental Protocols

### Protocol for Cryopreserving 293 Cells

This protocol describes a standard method for cryopreserving adherent 293 cells.

Materials:

- Healthy, sub-confluent (70-90%) culture of 293 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Trypsin-EDTA solution
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO or complete growth medium with 10% DMSO).[\[1\]](#) Prepare fresh.

- Sterile cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty™) or a controlled-rate freezer
- -80°C freezer
- Liquid nitrogen storage dewar

#### Procedure:

- Aspirate the culture medium from the flask of 293 cells.
- Wash the cell monolayer once with PBS.[3]
- Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until the cells detach (typically 1-5 minutes).[3]
- Neutralize the trypsin by adding complete growth medium.
- Transfer the cell suspension to a sterile conical tube.
- Determine the total cell number and viability using a hemocytometer and trypan blue exclusion.
- Centrifuge the cell suspension at 150-250 x g for 5 minutes.[3]
- Carefully aspirate the supernatant and resuspend the cell pellet in cold, freshly prepared cryopreservation medium to the desired cell density (e.g.,  $1-5 \times 10^6$  cells/mL).[14]
- Aliquot the cell suspension into sterile cryovials.
- Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.
- The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

## Protocol for Thawing 293 Cells

This protocol outlines the steps for reviving cryopreserved 293 cells.

#### Materials:

- Cryovial of frozen 293 cells
- 37°C water bath
- 70% ethanol
- Sterile conical tube (15 mL or 50 mL)
- Pre-warmed complete growth medium
- Sterile culture flask or dish

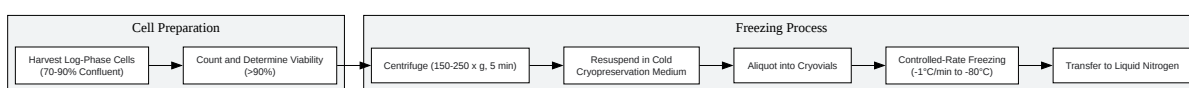
#### Procedure:

- Prepare a sterile conical tube with 9 mL of pre-warmed complete growth medium.[\[10\]](#)
- Remove the cryovial from the liquid nitrogen dewar.
- Immediately place the lower half of the vial in a 37°C water bath.[\[10\]](#)
- Gently agitate the vial until the contents are almost completely thawed (a small ice crystal should remain). This should take no longer than 1-2 minutes.[\[10\]](#)[\[14\]](#)
- Wipe the outside of the cryovial with 70% ethanol to decontaminate it.[\[10\]](#)
- In a sterile biosafety cabinet, carefully open the vial and slowly transfer the thawed cell suspension into the conical tube containing pre-warmed medium.
- Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells and remove the cryopreservation medium.[\[14\]](#)[\[15\]](#)
- Aspirate the supernatant, being careful not to disturb the cell pellet.
- Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a suitable culture flask or dish.

- Place the culture vessel in a 37°C, 5% CO<sub>2</sub> incubator.
- The following day, check for cell attachment and replace the medium to remove any remaining dead cells and residual cryoprotectant.[15]

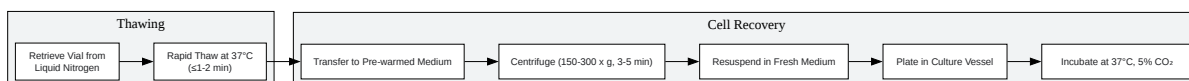
## Visualized Workflows

The following diagrams illustrate the key steps in the cryopreservation and thawing processes for 293 cells.



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Caption: Workflow for the cryopreservation of 293 cells.



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Caption: Workflow for the thawing and recovery of 293 cells.

## Troubleshooting

Low Post-Thaw Viability:

- Cause: Sub-optimal cell health before freezing, incorrect cooling rate, or slow thawing.

- Solution: Ensure cells are in the logarithmic growth phase and have high viability before freezing. Use a controlled-rate freezing method. Thaw cells rapidly and efficiently.[11]

#### Cell Clumping:

- Cause: Over-trypsinization or harsh pipetting.
- Solution: Minimize trypsin exposure time and handle the cell suspension gently during resuspension.

#### Poor Cell Attachment:

- Cause: Low viability, residual DMSO toxicity, or improper coating of the culture vessel.
- Solution: Ensure high cell viability post-thaw. Change the medium the day after thawing to remove residual DMSO and dead cells.[15] For some 293 variants, pre-coating culture vessels with an attachment factor may be beneficial. It can sometimes take up to two days for HEK293T cells to attach after thawing.[9]

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- To cite this document: BenchChem. [Best Practices for Cryopreserving and Thawing 293 Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141226#best-practices-for-cryopreserving-and-thawing-293-cells]

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